molecular formula C17H18ClN3O4S B2789124 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034399-27-2

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2789124
CAS No.: 2034399-27-2
M. Wt: 395.86
InChI Key: ZGSFBQGRVYBCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyrimidine moiety linked to a piperidine ring, which is further connected to a sulfonyl phenyl ethanone group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . It plays a crucial role in glucose homeostasis and energy metabolism .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . By binding to this receptor, it stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways:

Pharmacokinetics

It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is a reduction in blood glucose levels. This is achieved through the dual mechanism of increasing insulin release and promoting GLP-1 secretion . In both acute and chronic in vivo rodent models of diabetes, the compound was found to be efficacious .

Preparation Methods

The synthesis of 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the chloropyrimidine intermediate. The synthetic route generally includes:

    Chloropyrimidine Intermediate Synthesis: The chloropyrimidine is synthesized through a series of reactions involving chlorination and cyclization of appropriate precursors.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, where the chloropyrimidine reacts with a piperidine derivative.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated piperidine with a phenyl ethanone derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures through reactions with aryl halides or boronic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like diabetes and cancer.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12(22)13-4-6-16(7-5-13)26(23,24)21-8-2-3-15(11-21)25-17-19-9-14(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFBQGRVYBCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.